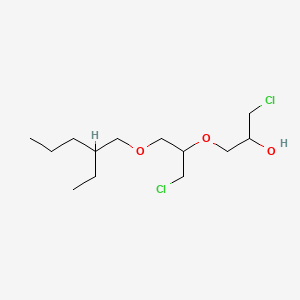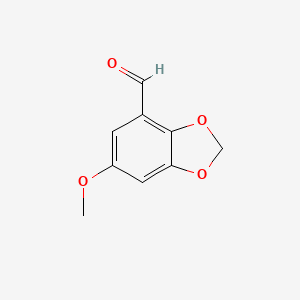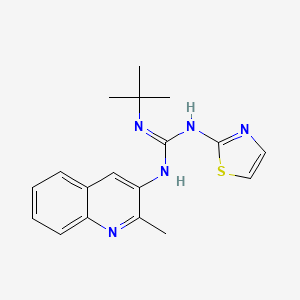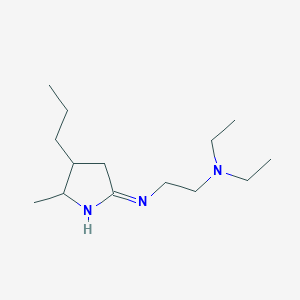![molecular formula C7H4N2O B14456509 [2-(Furan-2-yl)ethenylidene]cyanamide CAS No. 75121-68-5](/img/structure/B14456509.png)
[2-(Furan-2-yl)ethenylidene]cyanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Furan-2-yl)ethenylidene]cyanamide is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring attached to a cyanamide group through an ethenylidene linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Furan-2-yl)ethenylidene]cyanamide typically involves the reaction of furan derivatives with cyanamide under specific conditions. One common method is the condensation reaction between furan-2-carbaldehyde and cyanamide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
[2-(Furan-2-yl)ethenylidene]cyanamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the cyanamide group to other functional groups.
Substitution: The furan ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
[2-(Furan-2-yl)ethenylidene]cyanamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2-(Furan-2-yl)ethenylidene]cyanamide involves its interaction with specific molecular targets and pathways. The furan ring and cyanamide group can participate in various biochemical reactions, leading to the modulation of biological processes. For example, the compound may inhibit certain enzymes or interact with cellular receptors, resulting in its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carbaldehyde: A precursor in the synthesis of [2-(Furan-2-yl)ethenylidene]cyanamide.
Furan-2-carboxylic acid: An oxidized derivative of furan.
2-Acetylfuran: Another furan derivative with different functional groups.
Uniqueness
This compound is unique due to its specific combination of a furan ring and a cyanamide group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
75121-68-5 |
|---|---|
Molecular Formula |
C7H4N2O |
Molecular Weight |
132.12 g/mol |
InChI |
InChI=1S/C7H4N2O/c8-6-9-4-3-7-2-1-5-10-7/h1-3,5H |
InChI Key |
KOIVPKVUUUCKIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C=C=NC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2a,7b-Dihydro-3H-cyclobuta[b]indol-3-yl)(phenyl)methanone](/img/structure/B14456440.png)




![2-Butanone, 4-phenyl-4-[(trimethylsilyl)oxy]-](/img/structure/B14456480.png)
![1,3-Bis[(benzyloxy)methyl]dihydropyrimidine-2,4(1H,3H)-dione](/img/structure/B14456485.png)

![1-(3-Cyclopropylidenepropyl)spiro[2.2]pentane](/img/structure/B14456496.png)
![Methyl 2-[(E)-benzylideneamino]but-2-enoate](/img/structure/B14456498.png)



